Higher Polar Surface Area (PSA) vs. Dimethylamino Analog Indicates Superior Aqueous Solubility Window
The target compound exhibits a calculated polar surface area (PSA) of 98.65 Ų, which is substantially higher than the PSA of the dimethylamino analog methyl 5-(dimethylamino)-5-oxopentanoate (≈46 Ų) [1]. This difference arises from the two additional primary amine groups in the bis(2-aminoethyl) side chain. Higher PSA correlates inversely with passive membrane permeability and positively with aqueous solubility, making the target compound more suited for applications requiring aqueous processability or reduced passive cell penetration.
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 98.65 Ų |
| Comparator Or Baseline | Methyl 5-(dimethylamino)-5-oxopentanoate: ≈46 Ų |
| Quantified Difference | Approximately 2.1‑fold higher PSA |
| Conditions | Calculated via fragment‑based method (ChemSrc / PubChem); no experimental solvent system specified. |
Why This Matters
Procurement teams evaluating building blocks for aqueous‑phase chemistry or formulations with controlled permeability can use PSA as a rapid filter; the 2‑fold difference reduces risk of selecting a compound with unintended membrane‑crossing behaviour.
- [1] PubChem. Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester (CAS 14471-87-5). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). View Source
